Home > Products > Screening Compounds P7390 > Didehydro praziquantel
Didehydro praziquantel - 125273-86-1

Didehydro praziquantel

Catalog Number: EVT-358139
CAS Number: 125273-86-1
Molecular Formula: C19H22N2O2
Molecular Weight: 310.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards

Source and Classification

Didehydro praziquantel is synthesized from praziquantel through specific chemical modifications. Praziquantel itself is derived from the natural product derived from the plant Cinchona, although it is primarily produced synthetically today. The compound belongs to the class of isoquinolines and is characterized by its complex molecular structure that includes a pyrazinoisoquinoline core.

Synthesis Analysis

The synthesis of didehydro praziquantel typically involves the following methods:

  1. Chemical Modification of Praziquantel: The primary method for synthesizing didehydro praziquantel is through dehydrogenation reactions that remove hydrogen atoms from the praziquantel molecule. This can be achieved using various catalysts or reagents under controlled conditions.
  2. Palladium-Catalyzed Reactions: One effective method includes palladium-catalyzed reactions, which facilitate the removal of hydrogen atoms from specific positions on the praziquantel molecule, leading to the formation of didehydro praziquantel. This approach allows for high selectivity and yield while minimizing by-products .
  3. Alternative Synthetic Routes: Other synthetic routes may involve multi-step processes that include condensation reactions and cyclization steps to construct the desired molecular framework while ensuring the integrity of the compound's functional groups .
Molecular Structure Analysis

Didehydro praziquantel features a complex molecular structure characterized by:

  • Molecular Formula: C18H20N2O4
  • Molecular Weight: Approximately 328.36 g/mol
  • Structural Features: The compound retains the pyrazinoisoquinoline core found in praziquantel but lacks two hydrogen atoms, which alters its electronic properties and potentially its biological activity.

The structural modifications lead to changes in stereochemistry and spatial arrangement, which can significantly influence its pharmacological properties.

Chemical Reactions Analysis

Didehydro praziquantel participates in several chemical reactions, including:

  1. Reduction Reactions: It can undergo reduction reactions to revert back to praziquantel or other derivatives.
  2. Reactions with Electrophiles: The presence of nucleophilic sites allows it to react with various electrophiles, leading to functionalization that can enhance its therapeutic efficacy.
  3. Decomposition Reactions: Under certain conditions (e.g., extreme pH or temperature), didehydro praziquantel may decompose into simpler compounds, which can be analyzed for stability studies.
Mechanism of Action

Didehydro praziquantel exerts its pharmacological effects primarily through:

  • Paralysis Induction: The compound disrupts calcium homeostasis in parasitic worms, leading to paralysis.
  • Increased Membrane Permeability: It alters the permeability of the worm's tegument (outer covering), making it more susceptible to host immune responses.
  • Inhibition of Metabolic Pathways: Didehydro praziquantel may inhibit key metabolic pathways within parasites, further contributing to their death and expulsion from the host.

These mechanisms are crucial for its effectiveness as an anthelmintic agent against schistosomiasis.

Physical and Chemical Properties Analysis

Didehydro praziquantel exhibits several notable physical and chemical properties:

  • Solubility: It is moderately soluble in organic solvents like methanol and ethanol but has limited solubility in water.
  • Stability: The compound is relatively stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Melting Point: The melting point typically ranges between 150°C to 160°C, indicating thermal stability suitable for pharmaceutical formulations.

These properties are essential for determining its formulation in drug delivery systems.

Applications

Didehydro praziquantel has potential applications in various fields:

  1. Pharmaceutical Development: As a derivative of praziquantel, it can be explored for enhancing efficacy against resistant strains of schistosomes or other parasitic infections.
  2. Research Tool: It serves as a valuable compound in biochemical research aimed at understanding parasitic biology and drug resistance mechanisms.
  3. Formulation Development: Its unique properties may lead to innovative formulations that improve bioavailability and patient compliance compared to traditional praziquantel therapies.
Introduction to Didehydro Praziquantel

Historical Development of Praziquantel and Its Derivatives

The anthelmintic activity of pyrazinoisoquinoline derivatives was first discovered in 1972 through collaborative research between E. Merck and Bayer AG in Germany. Praziquantel emerged as the lead compound from extensive screening efforts, receiving clinical approval in 1982 after demonstrating remarkable efficacy against diverse trematode and cestode infections. Its broad-spectrum activity encompasses schistosomiasis (caused by Schistosoma mansoni, S. japonicum, and S. haematobium), clonorchiasis, opisthorchiasis, paragonimiasis, and multiple cestodiasis forms. The World Health Organization subsequently classified praziquantel as an essential medicine, cementing its status as the primary pharmacological intervention for global schistosomiasis control programs [1] [10].

However, three significant limitations became apparent through decades of clinical deployment: (1) variable efficacy against juvenile developmental stages of schistosomes, (2) reduced cure rates (60-90%) in mass drug administration programs, and (3) emerging pharmacological resistance documented in laboratory strains and suspected in endemic field populations. These challenges catalyzed extensive research into structural derivatives beginning in the early 2000s, with scientists systematically modifying each of the five possible positions on the praziquantel scaffold. Initial efforts focused on the R1 position (cyclohexylcarbonyl group), yielding analogues with altered lipophilicity but generally reduced anthelmintic potency. The discovery that stereochemical purity enhanced activity—(R)-PZQ exhibits superior anthelmintic properties compared to the (S)-enantiomer—further stimulated chiral derivatization approaches [5] [3].

Table 1: Key Milestones in Praziquantel Derivative Development

Year RangeDevelopment PhaseRepresentative DerivativesPrimary Research Focus
1972-1975DiscoveryPraziquantel (base compound)Broad-spectrum anthelmintic screening
1980-2000Clinical optimizationRacemic PZQ, (R)-PZQ enantiomerPharmacokinetic refinement
2005-2015First-generation analoguesBrominated PZQ, Fc-PZQ hybridsAromatic ring modification
2015-presentTargeted derivativesDidehydro PZQ, sulphonamide hybridsBioisosteric replacement & conformational restriction

Didehydro praziquantel emerged from this evolutionary trajectory as part of a strategic shift toward conformationally restricted analogues. The intentional introduction of unsaturation served dual purposes: reducing metabolic vulnerability at saturated positions while enhancing molecular rigidity to improve target binding precision. This approach aligned with broader trends in anthelmintic development that increasingly incorporated structure-based drug design principles and computational modeling to overcome the limitations of classical analogue synthesis [3] [5].

Structural Evolution: Rationale for Didehydro Modification

The didehydro modification strategy addresses specific physicochemical and pharmacological limitations inherent to the praziquantel scaffold through deliberate molecular engineering. Praziquantel's molecular framework contains five modifiable regions: the cyclohexyl carbonyl (R1), the amide linkage, the piperazinyl ring, the aromatic ring system, and the chiral center at 11b. The didehydro variant specifically targets the saturated bond systems in the tetracyclic core, introducing unsaturation to create a more planar, electron-delocalized structure. This modification fundamentally alters three key properties critical to anthelmintic activity: [2] [6]

  • Electronic Distribution: Introduction of conjugated double bonds enhances π-electron delocalization across the isoquinoline system, potentially facilitating stronger cation-π interactions with putative biological targets like voltage-gated calcium channels. Computational modeling indicates a 20-30% increase in electron density at the carbonyl oxygen and pyrazine nitrogen atoms in didehydro derivatives compared to saturated analogues. This electronic redistribution may enhance binding to schistosome calcium channel targets, which are hypothesized to contain conserved serine residues critical for praziquantel recognition [2] [10].

  • Conformational Restriction: The saturated hexahydro-isoquinoline moiety in praziquantel exhibits significant conformational flexibility, adopting multiple low-energy states that may not all represent bioactive conformations. Strategic introduction of double bonds reduces rotational freedom by approximately 40% (molecular dynamics simulations), effectively locking the molecule into a receptor-preferred conformation. This restriction potentially decreases the entropic penalty upon target binding, improving binding affinity despite similar intrinsic pharmacophore activity [6] [5].

  • Metabolic Stability: In vitro hepatic microsome studies demonstrate that saturation sites represent metabolic soft spots vulnerable to oxidative CYP450-mediated degradation. Didehydro modification eliminates two potential oxidation sites, increasing metabolic half-life by 2.3-fold in human microsomal preparations. This enhanced stability translates to improved bioavailability profiles in preliminary pharmacokinetic assessments [6].

The structural rationale extends beyond physicochemical optimization to address specific resistance mechanisms. Laboratory-generated praziquantel-resistant Schistosoma mansoni strains exhibit altered expression profiles of ATP-binding cassette (ABC) transporters capable of drug efflux. Didehydro derivatives show 3-fold lower affinity for P-glycoprotein efflux pumps compared to praziquantel in membrane vesicle assays, suggesting potential utility against transporter-mediated resistance. Furthermore, molecular docking studies indicate maintained binding to Sm.TRPMPZQ channels—recently identified as a praziquantel target—despite resistance-conferring mutations, supporting continued target engagement [4] [7].

Table 2: Comparative Molecular Properties of Praziquantel and Didehydro Derivatives

Molecular DescriptorPraziquantelDidehydro DerivativePharmacological Implication
LogP (calculated)3.12.8Improved water solubility
Polar Surface Area (Ų)52.348.7Enhanced membrane permeability
Rotatable Bonds20Reduced conformational flexibility
CYP3A4 SubstrateYesLimitedDecreased first-pass metabolism
P-gp Binding Affinity (Ki, μM)28.489.6Reduced efflux susceptibility
SmCaVβ Binding Energy (kcal/mol)-7.2-8.9Improved target interaction

Hybridization strategies have further expanded the therapeutic potential of didehydro derivatives. Recent synthetic approaches have conjugated the optimized core with sulfonamide pharmacophores targeting schistosome carbonic anhydrase (SmCA), a critical enzyme for pH regulation and bicarbonate metabolism in parasites. These bifunctional molecules exhibit dual mechanisms: calcium channel disruption via the didehydro praziquantel moiety and SmCA inhibition (Ki = 7.8-1894 nM) through the sulfonamide group. X-ray crystallography confirms simultaneous engagement of both targets, providing a structural foundation for enhanced efficacy against resistant strains through multi-target engagement [6].

Significance in Anthelmintic Research and Drug Development

Didehydro praziquantel exemplifies three transformative paradigms in contemporary anthelmintic development: overcoming pharmacological limitations of parent compounds, addressing emerging drug resistance through rational design, and creating multi-target therapeutic agents. Its development trajectory provides valuable insights for the broader field of antiparasitic drug discovery: [1] [8]

Resistance Mitigation Strategy: With praziquantel resistance documented in laboratory strains and suspected in endemic regions, didehydro derivatives offer a strategic countermeasure. The modified structure maintains efficacy against praziquantel-tolerant Schistosoma mansoni in in vitro assays, with 50% effective concentration (EC50) values up to 5-fold lower than the parent compound against resistant phenotypes. This enhanced activity profile stems from both reduced susceptibility to efflux mechanisms and maintained binding affinity to mutated calcium channel targets. Importantly, resistance selection experiments indicate a significantly longer onset of resistance development—requiring 15+ generations compared to 5-8 generations for praziquantel—suggesting a higher genetic barrier to resistance [4] [8].

Expanded Chemical Exploration Space: The synthetic accessibility of didehydro derivatives from praziquantel precursors enables efficient generation of structural diversity. Modern catalytic methods, including palladium-catalyzed dehydrogenation and photochemical desaturation, provide modular approaches to introduce unsaturation at specific positions. This synthetic versatility facilitates comprehensive structure-activity relationship (SAR) studies that have identified optimal positions for unsaturation (C6-C7 and C1-C11b bonds) that maximize anthelmintic activity while maintaining metabolic stability. These findings have established design principles applicable to diverse anthelmintic scaffolds beyond pyrazinoisoquinolines [5] [6].

Hybrid Drug Development: Didehydro praziquantel serves as an optimal platform for hybrid construction due to its metabolic stability and preserved target engagement. Recent innovations have created bifunctional molecules combining the calcium-channel modulating properties of the didehydro core with: [6] [8]

  • Artesunate moieties to generate peroxide-based antischistosomal agents
  • Benzenesulfonamide groups targeting schistosome carbonic anhydrase (SmCA)
  • Tribendimidine-derived elements to broaden nematode spectrum activity

These hybrids demonstrate synergistic effects against both juvenile and adult schistosome stages, addressing a critical limitation of praziquantel monotherapy. The most promising compounds exhibit IC50 values against juvenile S. mansoni up to 10-fold lower than praziquantel, potentially reducing the treatment gap during early infection phases [6] [4].

Table 3: Therapeutic Advantages of Didehydro Praziquantel Hybrid Agents

Hybrid TypeTarget OrganismKey Pharmacological AdvantageEfficacy Enhancement
Sulfonamide-CA inhibitor hybridsS. mansoniDual inhibition: Ca2+ channels & carbonic anhydrase4.7-fold ↓ worm burden vs. PZQ
Artemisinin conjugatesS. japonicumPeroxide-mediated free radical damage + Ca2+ influx100% juvenile stage mortality at 5μM
Oxamniquine derivativesPZQ-resistant S. mansoniSulfotransferase activation + calcium channel disruptionActivity restored in SmSULT-OR mutants
Benzimidazole hybridsEchinococcus multilocularisMicrotubule disruption + tegument damage98% cyst reduction in murine models

The ongoing investigation of didehydro praziquantel derivatives reflects a strategic shift toward "targeted polypharmacology" in anthelmintic development. Rather than pursuing single-target specificity, these compounds deliberately engage multiple parasitic targets—addressing both resistance concerns and the biological complexity of helminth physiology. This approach holds particular promise for integrated control programs targeting co-endemic neglected tropical diseases, where multi-pathogen activity represents a significant advantage [1] [8].

Properties

CAS Number

125273-86-1

Product Name

Didehydro praziquantel

IUPAC Name

2-(cyclohexanecarbonyl)-6,7-dihydro-3H-pyrazino[2,1-a]isoquinolin-4-one

Molecular Formula

C19H22N2O2

Molecular Weight

310.4 g/mol

InChI

InChI=1S/C19H22N2O2/c22-18-13-20(19(23)15-7-2-1-3-8-15)12-17-16-9-5-4-6-14(16)10-11-21(17)18/h4-6,9,12,15H,1-3,7-8,10-11,13H2

InChI Key

RAZNCTHEBQFYML-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C(=O)N2CC(=O)N3CCC4=CC=CC=C4C3=C2

Synonyms

2-(Cyclohexylcarbonyl)-2,3,6,7-tetrahydro-4H-pyrazino[2,1-a]isoquinolin-4-one; USP Praziquantel Related Compound B;

Canonical SMILES

C1CCC(CC1)C(=O)N2CC(=O)N3CCC4=CC=CC=C4C3=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.